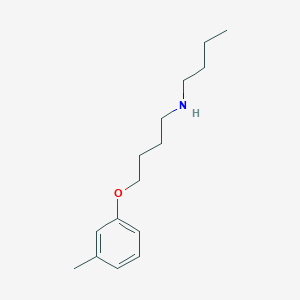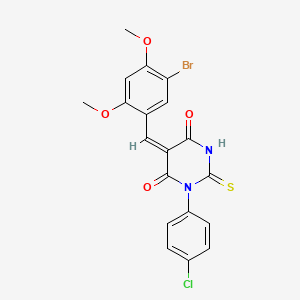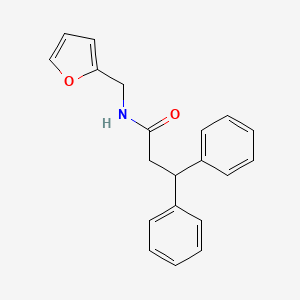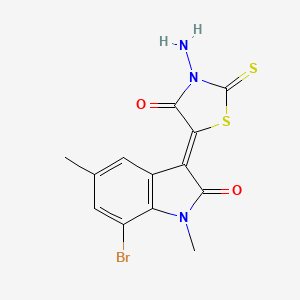![molecular formula C22H20N2O3 B4971029 N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)
N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound is commonly referred to as PPB and has been found to have a variety of uses, including as a tool for studying protein-protein interactions, as well as a potential treatment for a range of diseases. In
Applications De Recherche Scientifique
PPB has been used extensively in scientific research, particularly in the field of protein-protein interactions. PPB is a small molecule that can bind to the surface of proteins, which makes it an ideal tool for studying protein-protein interactions. PPB has been used to study the interactions between a variety of proteins, including transcription factors, kinases, and phosphatases.
Mécanisme D'action
PPB binds to the surface of proteins through hydrophobic interactions and hydrogen bonding. This binding can cause changes in the conformation of the protein, which can affect its activity. PPB has been found to inhibit the activity of a variety of proteins, including transcription factors, kinases, and phosphatases.
Biochemical and Physiological Effects:
PPB has been found to have a range of biochemical and physiological effects. In vitro studies have shown that PPB can inhibit the activity of a variety of proteins, including transcription factors, kinases, and phosphatases. In vivo studies have shown that PPB can inhibit tumor growth and angiogenesis, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
PPB has several advantages as a tool for studying protein-protein interactions. It is a small molecule that can easily penetrate cell membranes, allowing it to interact with intracellular proteins. It is also relatively easy to synthesize and has a high purity, which makes it ideal for large-scale studies. However, PPB does have some limitations. Its binding affinity for proteins can vary depending on the protein, which can make it difficult to use in some experiments. Additionally, PPB can be toxic at high concentrations, which can limit its use in some assays.
Orientations Futures
There are several potential future directions for research on PPB. One area of interest is the development of PPB as an anti-cancer agent. Studies have shown that PPB can inhibit tumor growth and angiogenesis, but more research is needed to determine its potential as a cancer treatment. Another area of interest is the use of PPB as a tool for studying protein-protein interactions in vivo. This would require the development of methods for delivering PPB to specific tissues or cells. Finally, there is potential for the development of PPB derivatives with improved binding affinity and selectivity for specific proteins.
Méthodes De Synthèse
The synthesis of N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide involves the reaction of 4-aminobenzamide with 2-phenoxypropanoic acid chloride in the presence of a base. This reaction yields PPB as a white solid with a purity of greater than 95%. This synthesis method has been optimized for large-scale production and has been used in numerous studies.
Propriétés
IUPAC Name |
N-[4-(2-phenoxypropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16(27-20-10-6-3-7-11-20)21(25)23-18-12-14-19(15-13-18)24-22(26)17-8-4-2-5-9-17/h2-16H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPURLKOXNNUWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4970949.png)

![2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4970955.png)
![ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4970958.png)
![5-(1-isopropyl-4-piperidinyl)-3-(4-morpholinylcarbonyl)-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4970961.png)

![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)
![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4970971.png)

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B4970986.png)

![N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B4971035.png)
